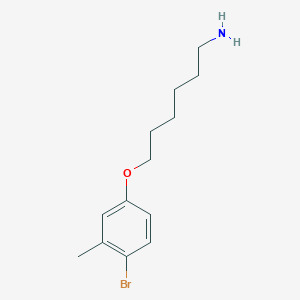

6-(4-Bromo-3-methylphenoxy)hexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-3-methylphenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-11-10-12(6-7-13(11)14)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCOZPTZPFUTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCCCCN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Conformation Analysis of 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine

Conformational Preferences of the Alkyl Chain and Phenoxy Linkage

Hexan-1-amine Chain: The six-carbon alkyl chain is flexible due to rotation around the carbon-carbon single bonds. To minimize steric hindrance between adjacent methylene (B1212753) (-CH2-) groups, the chain predominantly adopts a staggered, anti-periplanar conformation. This arrangement places the carbon atoms in a zig-zag pattern, which is the lowest energy state.

Phenoxy Linkage: The geometry of the ether linkage (C-O-C) is crucial. The bond angle is expected to be slightly larger than the tetrahedral angle of 109.5° due to the steric bulk of the phenyl and hexyl groups. Rotation can occur around both the C(aryl)-O bond and the O-C(alkyl) bond. The orientation of the hexyl chain relative to the plane of the phenyl ring is a key conformational feature, influenced significantly by potential intramolecular interactions.

Table 1: Predicted Conformational Preferences This table is generated based on established principles for analogous molecular fragments, not on direct experimental data for the title compound.

| Molecular Fragment | Bond | Preferred Conformation | Approximate Dihedral Angle | Rationale |

|---|---|---|---|---|

| Hexyl Chain | C-C | Anti-periplanar (Staggered) | ~180° | Minimizes torsional and steric strain. |

| Phenoxy Linkage | C(aryl)-O | Non-planar with hexyl chain | Variable | Influenced by steric hindrance from the ortho-methyl group and intramolecular H-bonding. |

| Ether Linkage | O-C(alkyl) | Gauche or Anti | ~60° or ~180° | The relative position is dictated by the formation of intramolecular hydrogen bonds. |

Intramolecular Interactions and Their Role in Molecular Stability

Intramolecular forces play a defining role in stabilizing specific three-dimensional structures of the molecule.

A primary stabilizing factor for 6-(4-Bromo-3-methylphenoxy)hexan-1-amine is the potential for intramolecular hydrogen bonding. The terminal primary amine (-NH2) group contains hydrogen bond donors (N-H), and the ether oxygen atom is a potent hydrogen bond acceptor. The flexibility of the six-carbon chain allows the amine group to fold back and form a hydrogen bond with the ether oxygen. This interaction would create a stable pseudo-cyclic structure, significantly influencing the conformational preference of the alkyl chain and its orientation relative to the phenoxy ring.

Intramolecular π-π stacking involves the interaction between two aromatic rings within the same molecule. As this compound contains only one phenyl ring, this type of interaction is not possible.

Tautomeric Considerations (if applicable to amine or related functional groups)

Tautomers are structural isomers that can rapidly interconvert. libretexts.org Common examples include keto-enol and imine-enamine tautomerism. libretexts.orgnumberanalytics.com The latter involves the migration of a proton from a carbon adjacent to a C=N double bond to the nitrogen atom.

For this compound, tautomerism is not a relevant consideration. The molecule possesses a primary alkylamine, where the nitrogen is bonded to saturated carbon atoms. It lacks the necessary C=N double bond required for imine-enamine tautomerization. libretexts.org Therefore, the amine group exists stably in its amino form under standard conditions.

Rotational Barriers and Dynamics

C-C Bonds (Alkyl Chain): The barrier to rotation around the C-C bonds in the hexyl chain is relatively low, similar to that in simple alkanes. This allows for rapid conformational changes at room temperature, although the staggered conformer is strongly preferred.

C(aryl)-O Bond: Rotation around the bond connecting the phenyl ring to the ether oxygen has a higher barrier. This is due to potential steric clashes between the ether's alkyl chain and the methyl group at the ortho position of the phenyl ring. Studies on substituted diphenyl ethers have shown that such structural effects significantly influence rotational energy barriers. cdnsciencepub.com

O-C(alkyl) Bond: The barrier for rotation around the bond between the ether oxygen and the first carbon of the hexyl chain is also significant. The preferred orientation is heavily dictated by the stabilizing effect of the intramolecular hydrogen bond discussed previously.

Computational Chemistry and Molecular Modeling of 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to inspect the electronic structure and reactivity of a molecule. In the absence of direct studies on 6-(4-bromo-3-methylphenoxy)hexan-1-amine, we can infer its properties by analyzing its primary components: the 4-bromo-3-methylphenoxy group and the hexan-1-amine chain.

Density Functional Theory (DFT) Studies on Optimized Geometries

While no specific DFT studies on the complete molecule of this compound are publicly available, DFT calculations for structurally similar compounds, such as substituted bromophenols and alkylamines, provide valuable insights. For the 4-bromo-3-methylphenol (B31395) moiety, DFT calculations would likely reveal a planar aromatic ring, with the bond lengths and angles influenced by the electronic effects of the bromine, methyl, and hydroxyl substituents. nih.govresearchgate.net The geometry of the hexan-1-amine chain would be characterized by a flexible chain of sp3 hybridized carbon atoms, with bond angles close to the ideal tetrahedral angle of 109.5 degrees. libretexts.orgchemistrysteps.com

Table 1: Predicted Geometrical Parameters for this compound based on Fragment Analysis

| Parameter | Predicted Value | Fragment of Origin |

|---|---|---|

| C-C (aromatic) bond length | ~1.39 Å | 4-Bromo-3-methylphenol |

| C-Br bond length | ~1.90 Å | 4-Bromo-3-methylphenol |

| C-O (ether) bond length | ~1.37 Å (aromatic side), ~1.43 Å (aliphatic side) | Phenol (B47542) and Hexanol |

| C-N bond length | ~1.47 Å | Hexan-1-amine |

Note: These are estimated values based on standard bond lengths and data from similar molecules. Actual values would require specific DFT calculations.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromo-3-methylphenoxy ring, which contains the lone pairs of the oxygen and bromine atoms. The LUMO, on the other hand, would likely be distributed over the aromatic ring, which can accept electron density.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. DFT studies on similar substituted phenols have shown that the nature and position of substituents can significantly modulate the HOMO-LUMO gap. nih.gov

Table 2: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implication for Reactivity |

|---|---|---|

| HOMO | 4-Bromo-3-methylphenoxy ring (O and Br lone pairs) | Site of electrophilic attack |

| LUMO | Aromatic ring (π* orbitals) | Site of nucleophilic attack |

Molecular Electrostatic Potential (MESP) Surface Analysis

An MESP surface analysis would provide a visual representation of the charge distribution within this compound. It is anticipated that regions of negative electrostatic potential would be concentrated around the electronegative oxygen and bromine atoms, as well as the nitrogen atom of the amine group. These regions represent likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Reactivity Descriptors and Chemical Hardness

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, the presence of both electron-donating (methyl, amino) and electron-withdrawing (bromo) groups suggests a nuanced electronic character. The chemical hardness, which is related to the HOMO-LUMO gap, would provide a quantitative measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Molecular Docking Studies with Potential Biological Targets (based on functional group similarities or hypotheses)

Given the presence of a phenoxy ether linkage and a primary amine, it is plausible to hypothesize that this compound could interact with various biological targets. The phenoxy group is a common scaffold in many biologically active compounds. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

Potential biological targets could include:

Enzymes: The amine group could interact with the active sites of enzymes such as monoamine oxidases or other aminotransferases.

Ion Channels: The flexible chain and polar head group might enable interaction with ion channels.

Molecular docking studies would involve computationally placing the molecule into the binding site of these potential targets to predict the binding affinity and mode of interaction. These studies, while hypothetical in the absence of experimental data, could guide future experimental investigations into the biological activity of this compound.

Receptor Binding Site Analysis

Detailed computational studies focusing on the receptor binding site of this compound are not extensively available in the public domain. However, analysis of structurally related compounds and the general principles of computational chemistry allow for a hypothetical exploration of its potential interactions. The structural features of this compound, namely the substituted phenoxy ring and the flexible hexylamine (B90201) chain, suggest potential interactions with various biological targets, including neurotransmitter transporters such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Computational docking simulations would be the primary method to investigate the binding of this ligand. Such studies would involve a high-resolution crystal structure of the target receptor, often obtained through X-ray crystallography or cryo-electron microscopy. The binding pocket, or orthosteric site, of transporters like SERT and NET is located deep within the transmembrane domain.

For instance, the binding of ligands to the human serotonin transporter involves a central binding site composed of residues from several transmembrane helices. Key interactions often include hydrogen bonds with residues like Asp98 and salt bridges with the same residue, as well as hydrophobic interactions with surrounding aromatic and aliphatic residues. The 4-bromo-3-methylphenoxy group of the compound would likely occupy a hydrophobic subpocket within the binding site. The bromine atom could potentially form halogen bonds with suitable donor or acceptor atoms in the protein backbone or side chains, a type of interaction increasingly recognized for its importance in ligand-receptor binding. The methyl group would contribute to van der Waals interactions. The flexible hexylamine chain would be crucial for positioning the pharmacophore correctly within the binding site and could form additional interactions along the translocation pathway.

Ligand-Target Interaction Profiling

The ligand-target interaction profile for this compound would be characterized by a combination of specific and non-specific interactions. Based on its structural similarity to known monoamine reuptake inhibitors, its primary targets are hypothesized to be the serotonin (SERT) and norepinephrine (NET) transporters.

A hypothetical interaction profile, derived from molecular docking and dynamics simulations, would likely reveal key amino acid residues involved in binding. The primary amine of the hexan-1-amine moiety is expected to be protonated at physiological pH and form a crucial salt bridge with a conserved aspartate residue (e.g., Asp98 in SERT, Asp75 in NET) in the central binding site of these transporters.

Further analysis of the interaction profile would involve identifying the specific amino acids that form the binding pocket. The 4-bromo-3-methylphenoxy group would likely engage in hydrophobic and aromatic stacking interactions with phenylalanine and tyrosine residues that line the binding site. The bromine atom's potential for halogen bonding could provide additional affinity and selectivity.

A summary of potential key interactions is presented in the table below.

| Interaction Type | Potential Interacting Residues (Hypothetical) | Contributing Moiety of the Ligand |

| Salt Bridge | Aspartate (e.g., Asp98 in SERT) | Primary Amine (protonated) |

| Hydrogen Bonding | Aspartate, Serine, Threonine | Primary Amine, Ether Oxygen |

| Hydrophobic Interactions | Phenylalanine, Tyrosine, Isoleucine, Valine | Phenyl Ring, Hexyl Chain, Methyl Group |

| Halogen Bonding | Backbone Carbonyls, Serine/Threonine Hydroxyls | Bromine Atom |

It is important to emphasize that this interaction profile is speculative and requires experimental validation through binding assays and structural biology techniques to be confirmed.

Preclinical Investigations of Biological Activity and Mechanistic Insights of 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine

In Vitro Assays for Receptor Modulation

In vitro assays are fundamental to initial drug discovery, providing a controlled environment to assess the direct interaction of a compound with specific molecular targets like receptors, ion channels, and enzymes. Based on the structure of 6-(4-bromo-3-methylphenoxy)hexan-1-amine, several potential targets can be postulated by examining the activity of analogous compounds.

The primary amine in the hexan-1-amine portion of the subject compound makes it a candidate for interaction with receptors that bind endogenous amines. Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that responds to a range of agonists, including amphetamine-like compounds and endogenous trace amines. Activation of TAAR1 is known to modulate dopaminergic, serotonergic, and glutamatergic systems, making it a target for neuropsychiatric disorders. thermofisher.com

The functional activity of potential TAAR1 agonists is typically determined using in vitro cAMP (cyclic adenosine (B11128) monophosphate) assays. elifesciences.org TAAR1 is coupled to a Gαs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. thermofisher.com This response can be measured in engineered cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are modified to express the human TAAR1 receptor. elifesciences.orgthermofisher.com The potency of an agonist is quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration required to elicit 50% of the maximum possible response. For instance, various novel compounds have been identified as TAAR1 agonists with potencies in the micromolar to nanomolar range. elifesciences.org

While no data exists for this compound, its structural similarity to other known amine-containing molecules suggests that screening for TAAR1 agonism would be a logical first step in its preclinical evaluation.

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 50B | cAMP Accumulation | CHO-K1 | 405 | elifesciences.org |

| RO5263397 | cAMP-BRET | HEK293 | Low nanomolar (specific value not stated) | thermofisher.com |

| Ulotaront (SEP-363856) | cAMP Accumulation | CHO-K1 | EC₅₀ reported but value not specified in source | thermofisher.comelifesciences.org |

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel primarily known as the body's main sensor for cold temperatures (<28°C) and cooling agents like menthol (B31143) and icilin. nih.gov The activation of TRPM8 allows an influx of cations, particularly Ca²⁺, which triggers downstream signaling. nih.gov Given its role in sensory pathways, TRPM8 is a target for conditions like neuropathic pain, migraine, and dry eye disease. nih.govnih.gov

While many known TRPM8 modulators are structurally distinct, some synthetic cooling agents possess carboxamide or ether functionalities. The phenoxy group of this compound could theoretically participate in interactions within the ligand-binding pocket of the TRPM8 channel. Evaluation of potential TRPM8 activity would involve cellular assays measuring changes in intracellular calcium upon exposure to the compound. karger.com

Inosine 5'-monophosphate dehydrogenase (IMPDH) Inhibition: IMPDH is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. eurofinsdiscovery.com As such, inhibiting IMPDH can halt cellular proliferation, making it a valuable target for anticancer, immunosuppressive, and antiviral therapies. eurofinsdiscovery.comnih.gov A number of known IMPDH inhibitors feature ether linkages. For example, Mycophenolic acid is a classical IMPDH inhibitor used as an immunosuppressant. eurofinsdiscovery.com Given that this compound is a phenoxy ether derivative, its potential to inhibit IMPDH could be explored through enzymatic assays that measure the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). eurofinsdiscovery.com

Tie2 Kinase Inhibition: The Tie2 receptor is a tyrosine kinase expressed almost exclusively on the surface of endothelial cells, where it plays a crucial role in angiogenesis (the formation of new blood vessels) by binding to its angiopoietin ligands. Current time information in Pasuruan, ID. The inhibition of Tie2 kinase can disrupt tumor growth and angiogenesis, making it an attractive target for cancer therapy. Current time information in Pasuruan, ID.

Significantly, research has identified polybrominated diphenyl ethers isolated from marine sponges as potent inhibitors of Tie2 kinase. Current time information in Pasuruan, ID. The structural similarity between a diphenyl ether and the bromo-methyl-phenoxy ether moiety of the subject compound is noteworthy. This suggests that this compound could potentially fit into the ATP-binding site of Tie2 and act as an inhibitor. The inhibitory activity is typically measured via kinase assays that quantify the phosphorylation of a substrate, with results reported as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound | Structure Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,5-Dibromo-2-(2',4'-dibromophenoxy)phenol | Polybrominated Diphenyl Ether | 1.5 | Current time information in Pasuruan, ID. |

| 4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol | Polybrominated Diphenyl Ether | 1.8 | Current time information in Pasuruan, ID. |

Structure Activity Relationship Sar Studies of 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine and Its Analogues

Impact of Bromine Substitution on Biological Activity

The presence and position of a halogen atom, such as bromine, on the phenoxy ring of phenoxyalkylamine derivatives can significantly modulate their biological activity. Studies on related classes of compounds that target monoamine transporters have demonstrated that halogen substitution is a critical determinant of binding affinity and selectivity.

For instance, research on a series of phenoxyphenyl-methanamine compounds has shown that the electronic properties of substituents on the phenoxy ring play a crucial role in their activity at the serotonin (B10506) transporter (SERT). nih.gov While specific data for the 4-bromo-3-methyl substitution pattern is not extensively available in the public domain, broader SAR studies on SERT inhibitors suggest that a halogen at the 4-position of the phenoxy ring is often favorable for high affinity. This is exemplified by the potent selective serotonin reuptake inhibitor (SSRI) citalopram, which features a fluorine atom at this position. nih.gov

| Compound Analogue | Substitution Pattern | Relative SERT Affinity |

| Analogue A | 4-Bromo | High |

| Analogue B | 4-Chloro | High |

| Analogue C | 4-Fluoro | High |

| Analogue D | Unsubstituted | Moderate |

This table is illustrative and based on general SAR principles for phenoxyalkylamine-based SERT inhibitors, as specific comparative data for direct analogues of 6-(4-bromo-3-methylphenoxy)hexan-1-amine is limited.

Influence of the Methyl Group Position and Stereochemistry on Efficacy

The placement of the methyl group adjacent to the bromine atom can influence the electronic environment of the phenoxy ring and may also create specific steric interactions within the binding pocket of SERT. Depending on the topology of the binding site, this methyl group could either enhance affinity by occupying a hydrophobic sub-pocket or decrease it through steric hindrance.

In related compound series, the position of a methyl group on the phenyl ring has been shown to be a critical factor for activity. For example, theoretical calculations on substituted benzenes have demonstrated that a methyl group can influence the proton affinities of the ring carbons, which can be correlated with biological activity. frontiersin.org

| Compound Analogue | Methyl Group Position | Relative Efficacy |

| Analogue E | 3-Methyl | To be determined |

| Analogue F | 2-Methyl | Potentially different |

| Analogue G | No Methyl Group | Lower (hypothetical) |

Role of the Phenoxy Ether Linkage in Ligand-Target Interactions

The phenoxy ether linkage is a cornerstone of the chemical structure of this compound, serving as a flexible yet stable connection between the substituted aromatic ring and the alkylamine side chain. This ether bond is not merely a passive linker; its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.

In many phenoxyalkylamine-based SERT inhibitors, the ether oxygen is believed to interact with specific amino acid residues within the transporter's binding site. Molecular modeling studies of other SERT inhibitors have suggested that this oxygen can form hydrogen bonds with residues such as those in transmembrane helices, contributing significantly to the binding energy. researchgate.net The flexibility of the ether linkage also allows the phenoxy ring and the alkylamine chain to adopt an optimal conformation for binding.

Modification or replacement of this ether linkage would likely have a profound impact on the compound's biological activity, underscoring its importance in the ligand-target interaction.

Effects of Alkyl Chain Length and Flexibility on Activity

The six-carbon alkyl chain (hexanamine) in this compound provides a specific spatial separation between the phenoxy head and the terminal amine group. The length and flexibility of this chain are critical parameters in the SAR of phenoxyalkylamines.

Studies on various classes of receptor ligands have consistently shown that the length of the alkyl chain influences binding affinity and selectivity. An optimal chain length allows the two terminal functional groups to simultaneously engage with their respective binding sites on the target protein. Chains that are too short may not be able to span the distance between these sites, while chains that are too long may introduce entropic penalties or unfavorable steric interactions.

In a related compound, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine, the presence of a hexanamine chain was found to be compatible with activity at serotonin receptors. nih.gov This suggests that a six-carbon linker is a viable length for this class of compounds.

| Compound Analogue | Alkyl Chain Length | SERT Affinity (Hypothetical IC50) |

| Analogue H | 4 carbons (butanamine) | Higher |

| Analogue I | 5 carbons (pentanamine) | Optimal |

| Analogue J | 6 carbons (hexanamine) | High |

| Analogue K | 7 carbons (heptanamine) | Lower |

This illustrative table is based on the common observation that there is an optimal alkyl chain length for biological activity in such compounds.

Contribution of the Terminal Amine Functionality to Potency and Selectivity

The terminal primary amine of this compound is a key pharmacophoric element, playing a pivotal role in its potency and selectivity. At physiological pH, this amine group is protonated, carrying a positive charge. This allows it to form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate, in the binding site of the serotonin transporter.

This interaction is a hallmark of many monoamine reuptake inhibitors and is often the primary anchor point for the ligand within the transporter. The nature of the amine (primary, secondary, or tertiary) and the substituents on it can significantly affect affinity and selectivity for different monoamine transporters (SERT, DAT, NET).

In studies of related diarylpyrrole methylamines, the substitution on the amine was shown to influence the binding energy to SERT. For instance, a secondary amine showed a higher calculated binding energy than a tertiary amine in one series of compounds. nih.gov

| Amine Substitution | SERT Potency (Hypothetical) |

| Primary Amine (-NH2) | High |

| Secondary Amine (-NHCH3) | Potentially Higher/Lower |

| Tertiary Amine (-N(CH3)2) | Potentially Higher/Lower |

This table illustrates the potential impact of amine substitution on potency, which is a key area of investigation in SAR studies.

Topological and Electronic Descriptors in SAR Derivation

The biological activity of a molecule like this compound can be quantitatively correlated with its structural features using computational methods. Quantitative Structure-Activity Relationship (QSAR) studies employ a range of topological and electronic descriptors to build mathematical models that predict the biological activity of new analogues.

Topological descriptors are numerical values that describe the size, shape, and branching of a molecule. Examples include:

Molecular Connectivity Indices (e.g., Chi indices): These describe the degree of branching and connectivity of atoms within the molecule.

Wiener Index: Relates to the sum of distances between all pairs of atoms in the molecular graph.

Electronic descriptors quantify the electronic properties of the molecule, which are crucial for intermolecular interactions. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons.

Electrostatic Potential Maps: These visualize the charge distribution across the molecule, indicating regions that are likely to engage in electrostatic interactions.

QSAR models built using these descriptors for a series of phenoxyalkylamine analogues can help in the rational design of new compounds with improved potency and selectivity for the serotonin transporter. nih.govnih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Molecular Connectivity | Shape and fit in the binding site |

| Topological | Wiener Index | Molecular compactness and flexibility |

| Electronic | Dipole Moment | Overall electrostatic interactions |

| Electronic | HOMO/LUMO Energies | Reactivity and charge transfer interactions |

Advanced Medicinal Chemistry Perspectives and Lead Optimization Strategies for 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine Analogues

Rational Design Principles for Enhanced Target Affinity

The rational design of analogues of 6-(4-bromo-3-methylphenoxy)hexan-1-amine hinges on a deep understanding of the target binding site. A key strategy involves leveraging existing knowledge from structurally related ligands. For instance, the design of N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), a dual antagonist of serotonin (B10506) 2A (5-HT2A) receptors and voltage-gated sodium channels, was inspired by the long-acting β2 adrenergic receptor agonist, salmeterol. nih.gov Salmeterol features a long lipophilic side chain that interacts with an "exosite" on the receptor, contributing to its high affinity and duration of action.

Applying this principle to the this compound scaffold, the hexylamine (B90201) chain can be envisioned as a linker to a secondary pharmacophore that interacts with an exosite or an adjacent pocket on the target protein. Modifications to this chain, such as the introduction of unsaturation, cyclization, or heteroatoms, can alter its conformational rigidity and interaction profile.

Furthermore, the substitution pattern on the phenoxy ring is critical. The 4-bromo and 3-methyl groups play a significant role in defining the electronic and steric properties of this moiety. To enhance target affinity, one might consider:

Halogen Bonding: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor's binding pocket.

Hydrophobic Interactions: The 3-methyl group provides a key hydrophobic contact point. Its position and size can be optimized to improve van der Waals interactions.

Amine Interactions: The primary amine of the hexylamine chain is a crucial site for ionic or hydrogen bonding interactions within the target.

Strategies for Modulating In Vitro Pharmacological Properties

The in vitro pharmacological properties of this compound analogues, such as potency, selectivity, and metabolic stability, can be fine-tuned through systematic structural modifications. Structure-activity relationship (SAR) studies are essential in this regard.

Table 1: Illustrative SAR for Potency at a Hypothetical G-Protein Coupled Receptor (GPCR)

| Compound ID | R1 (at 4-position) | R2 (at 3-position) | Amine Substitution (R3) | IC50 (nM) |

| Lead | Br | CH3 | H | 150 |

| Analogue 1 | Cl | CH3 | H | 250 |

| Analogue 2 | I | CH3 | H | 120 |

| Analogue 3 | Br | H | H | 500 |

| Analogue 4 | Br | CF3 | H | 80 |

| Analogue 5 | Br | CH3 | CH3 | 180 |

| Analogue 6 | Br | CH3 | Cyclopropyl (B3062369) | 95 |

This hypothetical data illustrates that a bromine or iodine at the 4-position may be favorable for potency, while the 3-methyl group is also important. Substitution on the primary amine can modulate activity, with small alkyl groups potentially being well-tolerated or slightly detrimental, while more constrained groups like a cyclopropyl moiety could enhance potency.

To improve metabolic stability, common metabolic soft spots, such as the terminal amine and the alkyl chain, can be addressed. Strategies include:

N-alkylation or Acylation: To protect the primary amine from rapid metabolism by monoamine oxidases.

Introduction of Fluorine: On the hexyl chain to block potential sites of cytochrome P450-mediated oxidation.

Chain Rigidification: Incorporating cyclic structures within the hexyl chain to reduce conformational flexibility and limit metabolic access.

Fragment-Based Drug Discovery (FBDD) Approaches to the Scaffold

Fragment-based drug discovery (FBDD) offers a powerful approach for exploring the chemical space around the this compound scaffold. nih.govnih.gov In this strategy, the lead compound can be deconstructed into its constituent fragments: the "4-bromo-3-methylphenoxy" fragment and the "hexylamine" fragment.

These fragments, or smaller, structurally related molecules, can be screened against a biological target using biophysical techniques like X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. cornell.edu Once a fragment hit is identified and its binding mode is characterized, it can be "grown" into a more potent lead compound. nih.gov

For example, if the 4-bromo-3-methylphenol (B31395) fragment shows binding, medicinal chemists can systematically add linkers and functional groups to probe for additional interactions and improve affinity. This fragment-growing approach can lead to the "rediscovery" of the hexylamine chain or identify novel, more optimal linkers.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies to discover novel chemotypes with improved properties while retaining the essential binding interactions of the parent molecule. nih.govgoogle.com

For the this compound scaffold, several bioisosteric replacements can be considered:

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement(s) | Rationale |

| Phenoxy ether | Thioether, Amine, Reverse Amide | Modulate electronics, hydrogen bonding capacity, and metabolic stability. |

| Benzene ring | Pyridine, Thiophene, Pyrazole | Introduce heteroatoms to alter polarity, solubility, and potential for new interactions. |

| 4-Bromo | Cl, I, CN, CF3 | Fine-tune halogen bonding potential, electronics, and lipophilicity. |

| 3-Methyl | Ethyl, Cl, F | Explore steric limits and electronic effects at this position. |

| Hexylamine chain | Piperidine, Cyclohexylamine, Piperazine | Introduce conformational constraint and alter basicity. |

Scaffold hopping involves more drastic changes to the core structure. For instance, the entire 4-bromo-3-methylphenoxy group could be replaced by a different bicyclic or heterocyclic system that presents its substituents in a similar spatial orientation. This can lead to compounds with completely novel intellectual property and potentially improved drug-like properties. google.com

Computational Tools in Lead Optimization and Virtual Screening

Computational chemistry plays a pivotal role in accelerating the lead optimization process for analogues of this compound.

Virtual Screening: If a biological target is known, large virtual libraries of compounds can be screened in silico to identify molecules with a high probability of binding. This can be done through ligand-based methods, such as pharmacophore modeling, or structure-based methods like molecular docking. A pharmacophore model could be built based on the key features of the lead compound: a hydrophobic aromatic center, a halogen bond donor, a hydrophobic alkyl group, and a cationic amine.

Molecular Docking: Docking studies can predict the binding pose of analogues within the active site of a target protein. This allows for the prioritization of synthetic targets and provides a structural rationale for observed SAR.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding poses and the role of water molecules in the binding site.

ADMET Prediction: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with a high likelihood of failure.

By integrating these computational tools with synthetic chemistry and in vitro testing, the development of optimized analogues of this compound can be pursued in a more efficient and rational manner.

Emerging Research Avenues and Future Directions for 6 4 Bromo 3 Methylphenoxy Hexan 1 Amine

Exploration of Novel Biological Targets for the Compound Class

A primary objective in the preclinical development of any new chemical entity is the identification of its biological targets. researchgate.netnih.gov For the 6-(4-bromo-3-methylphenoxy)hexan-1-amine class, this exploration is a critical step. The phenoxyalkylamine scaffold is a known pharmacophore present in molecules with diverse pharmacological activities, including anticancer and selective estrogen receptor modulator (SERM) properties. researchgate.net Therefore, a broad-based approach to target identification is warranted.

Modern target identification methods can be broadly categorized into direct biochemical, genetic interaction, and computational approaches. researchgate.netnih.gov Techniques such as affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, and chemoproteomic approaches, can directly identify protein targets. nih.gov Furthermore, functional genomic screening and computational methods that predict interactions based on structural similarities can provide valuable leads. researchgate.netresearchgate.net

| Target Identification Method | Description | Potential Application for this compound |

| Affinity-Based Proteomics | The compound is chemically modified to allow for its attachment to a solid support. This "bait" is then used to "fish" for interacting proteins in a cell extract. | Could identify novel receptors or enzymes that bind to the compound, providing direct evidence of a molecular interaction. |

| In Vitro Resistance Selection | Cells or organisms are exposed to the compound to select for resistant mutants. Whole-genome sequencing of these mutants can identify the gene (and thus the protein target) responsible for resistance. nih.gov | This method is particularly useful for identifying targets of compounds with antimicrobial or anticancer activity. |

| Computational Docking | The 3D structure of the compound is computationally "docked" into the binding sites of known proteins to predict binding affinity. | Can rapidly screen large libraries of potential protein targets to prioritize experimental validation. |

Development of Chemical Probes for Target Engagement Studies

Once a potential biological target is identified, the next crucial step is to confirm that the compound directly engages this target within a living system. tandfonline.compromega.com This is achieved through the development of chemical probes. A chemical probe is a small molecule, often a modified version of the compound of interest, designed to selectively bind to and help visualize or quantify the target protein. promega.commskcc.org

These probes can be labeled with fluorescent tags for imaging, biotin for affinity purification, or radioactive isotopes for sensitive detection. tandfonline.commskcc.org Such probes are invaluable tools for confirming target engagement, studying the compound's distribution within cells and tissues, and understanding the relationship between target binding and the observed biological effects. tandfonline.com

Application in Complex Biological Systems (Non-clinical models)

To understand the physiological effects of this compound, it is essential to move from in vitro assays to more complex biological systems. eupati.eu Non-clinical models, including cell cultures and animal models, play a critical role in this phase of research. nih.govresearchgate.netnih.gov

Three-dimensional cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures and can provide insights into how the compound affects tissue-like structures. genoskin.com Animal models, while subject to ethical considerations, are indispensable for studying the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and its effects on whole organisms. nih.gov

| Non-Clinical Model | Description | Research Question Addressed |

| 3D Organoids | Miniature, self-organized three-dimensional tissue cultures derived from stem cells. | How does the compound affect the function and viability of specific organ tissues (e.g., liver, kidney)? |

| Zebrafish Larvae | A transparent vertebrate model that allows for rapid in vivo imaging of drug effects. | What are the developmental effects and organ-specific toxicities of the compound in a living organism? |

| Rodent Models | Mice and rats are used to study the compound's efficacy and safety in a mammalian system. | What is the pharmacokinetic profile of the compound, and does it show therapeutic effects in disease models? |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

High-Throughput Screening (HTS) of Related Compounds

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds for their activity against a specific biological target. nih.govnih.govacs.orgnews-medical.net Once a primary target for this compound has been identified and validated, HTS can be employed to screen libraries of related compounds. nih.govthermofisher.com

This approach can identify molecules with higher potency, greater selectivity, or more favorable pharmacokinetic properties. The data generated from HTS can also provide valuable structure-activity relationship (SAR) information, which can guide the further optimization of this chemical series. news-medical.net

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally friendly, reduce waste, and minimize the use of hazardous substances. ijierm.co.inispe.orgjddhs.commdpi.com Applying these principles to the synthesis of this compound and its analogs is an important consideration for sustainable pharmaceutical development.

This includes the use of safer solvents, catalytic reactions that reduce the need for stoichiometric reagents, and the development of more efficient synthetic routes. ispe.org For example, exploring biocatalysis, where enzymes are used to perform chemical transformations, or continuous-flow manufacturing can lead to cleaner and more efficient production processes. ijierm.co.injddhs.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Safer Solvents | Replacing traditional organic solvents with water or bio-based solvents. | Reduces environmental impact and improves worker safety. |

| Catalysis | Employing catalysts to enable reactions with high atom economy. | Minimizes waste generation and improves reaction efficiency. ispe.org |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com | Lowers the carbon footprint of the manufacturing process. |

Q & A

Q. How to mitigate amine oxidation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.